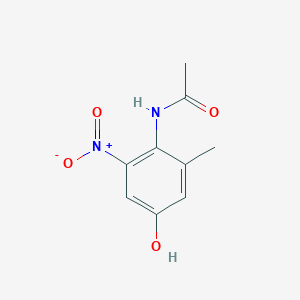
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide is an organic compound characterized by the presence of a hydroxy group, a methyl group, and a nitro group attached to a phenyl ring, along with an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide typically involves the acetylation of 4-hydroxy-2-methyl-6-nitroaniline. One common method is to react 4-hydroxy-2-methyl-6-nitroaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method enhances the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methoxy-2-nitrophenyl)acetamide
- N-(4-Nitrophenyl)acetamide
- N-(2-Hydroxy-5-nitrophenyl)acetamide
Uniqueness
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide is unique due to the presence of both a hydroxy group and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The methyl group further enhances its lipophilicity, potentially improving its bioavailability compared to similar compounds.
Eigenschaften
Molekularformel |
C9H10N2O4 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
N-(4-hydroxy-2-methyl-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-7(13)4-8(11(14)15)9(5)10-6(2)12/h3-4,13H,1-2H3,(H,10,12) |
InChI-Schlüssel |
RCRRWHLTIBBXKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


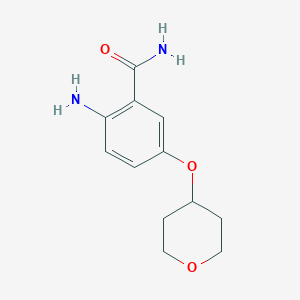

![N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15092969.png)
![3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid](/img/structure/B15092972.png)
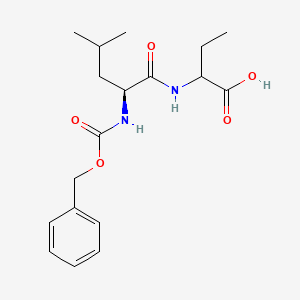

![4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester](/img/structure/B15092990.png)
![5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine](/img/structure/B15092998.png)
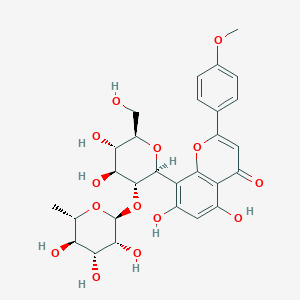
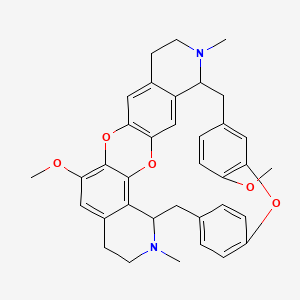


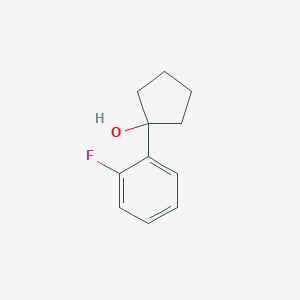
![9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15093053.png)
